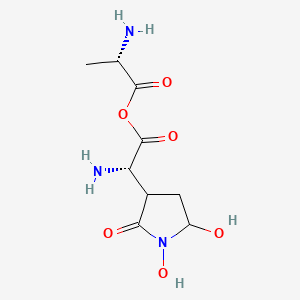
Nourseimycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alahopcin is a new dipeptide antibiotic produced by Streptomyces albulus subsp. ochragerus subsp. nov.
Applications De Recherche Scientifique
Structural and Functional Analysis
Nourseimycin, a chlorinated cyclic hexapeptide, was identified and structurally characterized through the overexpression of a LuxR-like transcriptional activator in the strain Streptomyces noursei NTR-SR4. The structural elucidation was achieved using mass spectrometric analyses and 1D and 2D NMR spectroscopy. It involves a modular nonribosomal peptide synthetase (NRPS) system, and its biosynthetic pathway was proposed based on the identified gene cluster in the S. noursei genome. Nourseimycin variants emerged due to the relaxed substrate specificity of certain adenylation domains within the NRPS, indicating a potential for structural diversity and functional versatility in this compound class (Mudalungu et al., 2019).
Antibacterial Activity
Nourseimycins A and B demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. This discovery points towards the potential of nourseimycin in addressing antibiotic resistance, which is a significant concern in modern medicine. Notably, nourseimycin did not show apparent cytotoxicity, which is crucial for its potential application as a therapeutic agent (Mudalungu et al., 2019).
Propriétés
Numéro CAS |
82576-50-9 |
|---|---|
Nom du produit |
Nourseimycin |
Formule moléculaire |
C9H15N3O6 |
Poids moléculaire |
261.23 g/mol |
Nom IUPAC |
[(2S)-2-amino-2-(1,5-dihydroxy-2-oxopyrrolidin-3-yl)acetyl] (2S)-2-aminopropanoate |
InChI |
InChI=1S/C9H15N3O6/c1-3(10)8(15)18-9(16)6(11)4-2-5(13)12(17)7(4)14/h3-6,13,17H,2,10-11H2,1H3/t3-,4?,5?,6-/m0/s1 |
Clé InChI |
NTBVVEFUJUCXPF-KCDKBNATSA-N |
SMILES isomérique |
C[C@@H](C(=O)OC(=O)[C@H](C1CC(N(C1=O)O)O)N)N |
SMILES |
CC(C(=O)OC(=O)C(C1CC(N(C1=O)O)O)N)N |
SMILES canonique |
CC(C(=O)OC(=O)C(C1CC(N(C1=O)O)O)N)N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
2-((alanyl)amino)-4-formyl-3-(hydroxyaminocarbonyl)butyric acid alahopcin nourseimycin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



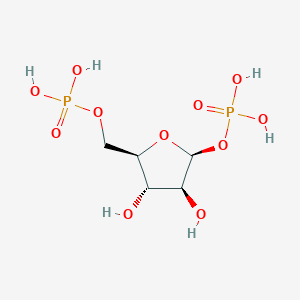
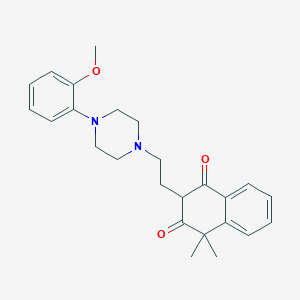
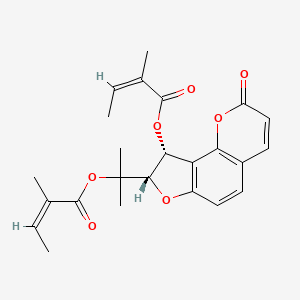
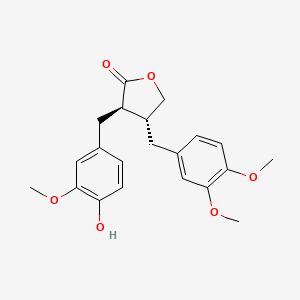
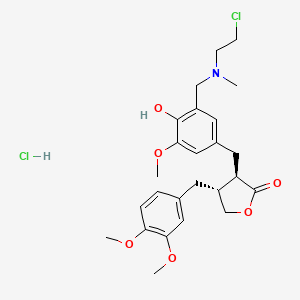
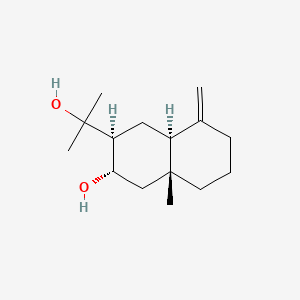
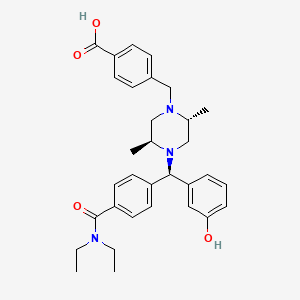
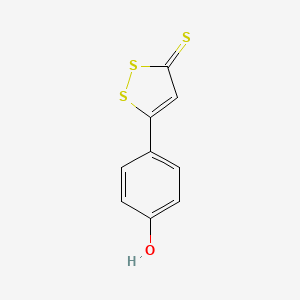
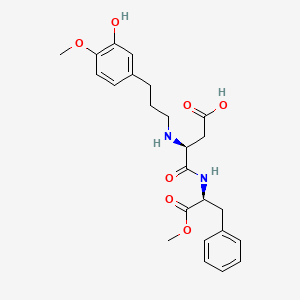
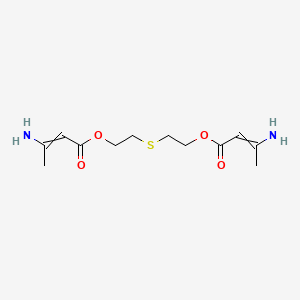
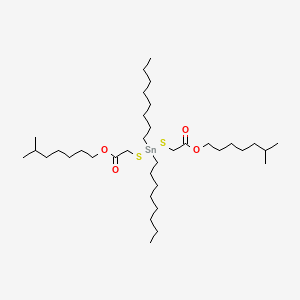
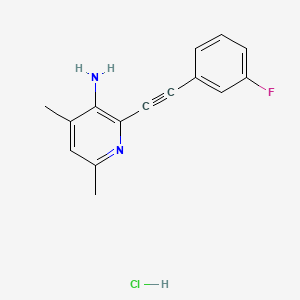
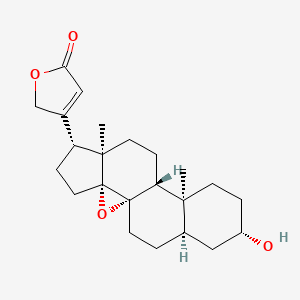
![2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1665618.png)